molecular formula C7H8S2 B072300 4-(Methylthio)thiophenol CAS No. 1122-97-0

4-(Methylthio)thiophenol

Cat. No. B072300
CAS RN: 1122-97-0
M. Wt: 156.3 g/mol
InChI Key: KYMOWQQIZINTJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(Methylthio)thiophenol, such as 1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone and 3,4-alkoxythieno[2,3-b]thiophene derivatives, involves multi-step chemical reactions starting from simpler thiophene derivatives. These processes often employ techniques like nitration, reduction, and alkylation, utilizing various reagents and catalysts to achieve the desired structural modifications and functionalities (Mabkhot et al., 2014) (Hergué & Frère, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Methylthio)thiophenol has been elucidated using techniques such as X-ray crystallography, demonstrating monoclinic space groups and providing insight into the intermolecular interactions and hydrogen bonding patterns within the crystal lattice. Such structural information is crucial for understanding the reactivity and properties of these compounds (Mabkhot et al., 2014).

Chemical Reactions and Properties

4-(Methylthio)thiophenol and its derivatives participate in a variety of chemical reactions, including coupling reactions, polymerizations, and the formation of C-S bonds. These reactions are foundational for synthesizing more complex molecules and polymers with specific functionalities and properties. The ability to form C-S bonds, in particular, is valuable for the construction of molecules with potential applications in materials science and pharmaceuticals (Guo et al., 2018).

Scientific Research Applications

  • Detection of Thiophenols in the Environment and Living Cells : A study by Ren et al. (2020) developed a probe for ultrafast detection of thiophenols, including 4-methylthiophenol (MTP), in environmental water samples and living cells. This method allows for quick and sensitive monitoring of thiophenols, which are toxic and harmful to organisms and the environment.

  • Carbon Dioxide Reduction : Guo et al. (2018) described a novel method using thiophenol for the selective four-electron reduction of CO2 to access dithioacetals, showcasing a synthetic method for converting CO2 into methylene and forming C-S bonds. This represents a significant advancement in utilizing CO2 as a C1 source (Guo et al., 2018).

  • Toxicity Studies : Research by Amrolia et al. (1989) explored the toxicity of thiophenols in human red blood cells. Their study indicated that thiophenols can cause oxidative stress, leading to various metabolic changes in cells (Amrolia et al., 1989).

  • Spectroscopic Analysis : Juergensen et al. (2020) investigated the optical properties of thiophenol-based molecules like 4-nitrothiophenol, which are commonly used in surface-enhanced Raman spectroscopy. Their findings contribute to understanding the molecular structure and resonances of these molecules (Juergensen et al., 2020).

  • Electrochemical Characterization : A study by Beloglazkina et al. (2007) synthesized and characterized novel coordination compounds of nickel(II) and cobalt(II) with 4-(methylthio)phenylmethyleneamino thiophenol. Their research provided insights into the electrochemical behavior of these compounds and their adsorption on gold surfaces, which has implications for material science (Beloglazkina et al., 2007).

  • Quantum Dot Light-Emitting Diodes : Moon and Chae (2019) enhanced the efficiency of quantum dot light-emitting diodes (QLEDs) by incorporating thiophenol derivatives, including 4-methylthiophenol. Their research showed significant improvement in the performance of QLEDs, demonstrating the potential of thiophenol derivatives in advanced optical materials (Moon & Chae, 2019).

Safety And Hazards

4-(Methylthio)thiophenol is harmful if swallowed and causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 4-(Methylthio)thiophenol are not detailed in the search results, it is worth noting that a fluorescent probe for the detection of 4-methylthiophenol was successfully synthesized, demonstrating potential for environmental monitoring .

properties

IUPAC Name

4-methylsulfanylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMOWQQIZINTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149957
Record name 4-(Methylthio)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)thiophenol

CAS RN

1122-97-0
Record name 4-(Methylthio)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)thiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfanyl)thiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Jílek, J Holubek, E Svátek, J Metyšová… - Collection of …, 1985 - cccc.uochb.cas.cz
The acid VI, prepared by reaction of potassium salts of (2-iodo-5-methoxyphenyl)acetic acid and 4-(methylthio)thiophenol in the presence of copper, was transformed via intermediates …
Number of citations: 1 cccc.uochb.cas.cz
L Lee Cheong, JM Lobez, EE Moon… - Journal of Vacuum …, 2011 - pubs.aip.org
The secondary-electron signal levels of eight thiophenol-based self-assembled monolayers (SAMs) on gold (Au) are measured and compared against the signal level from bare gold …
Number of citations: 2 pubs.aip.org
P Jacob III, AT Shulgin - Journal of Medicinal Chemistry, 1983 - ACS Publications
The two thio analogues of each of the well-known psychotomimeticdrugs DOM [(2, 5-dimethoxy-4-methyl-phenyl) isopropylamine] and DOET [(2, 5-dimethoxy-4-ethylphenyl) …
Number of citations: 17 pubs.acs.org
Y Xu, Q Chen, S Lei, P Wu, G Fan… - Journal of the Science …, 2011 - Wiley Online Library
BACKGROUND: The presence of lipid oxidation products in the Maillard reaction pathway is of particular interest today. The objective of this study was to investigate the effect of lard …
Number of citations: 43 onlinelibrary.wiley.com
J Jílek, J Pomykáček, A Dlabač… - Collection of …, 1980 - cccc.uochb.cas.cz
Heating of 8-methylthiodibenzo[b,f]thiepin-10(11H)-one with mono-p-toluenesulfonates of 1-methylpiperazine and piperazine in vacuo led in good yields to the enamines IX-XI, the first …
Number of citations: 7 cccc.uochb.cas.cz
S Rochat, JY de Saint Laumer, A Chaintreau - Journal of Chromatography A, 2007 - Elsevier
After a previous investigation of carbonyl compounds in the in-oven top note of roast beef [S. Rochat, A. Chaintreau, J. Agric. Food Chem. 53 (2005) 9578], this paper focuses on the role …
Number of citations: 90 www.sciencedirect.com
C Ibiş, H Yıldırım - Phosphorus, Sulfur, and Silicon and the Related …, 2011 - Taylor & Francis
The novel S-, S,S-, and S,S,S-substituted nitrobutadienes were synthesized from the reactions of 2-nitrobutadiene compounds with some thiols. The new N,S-substituted nitrobutadienes …
Number of citations: 11 www.tandfonline.com
H Liu, R Nie, X Wei, H Shi, Y Yu, R Gao, Y Zhou… - LWT, 2023 - Elsevier
The carbon fragments of furan and thiophene derivatives in the cysteine-ribose reaction were detected by using the carbon module labeling technology. Based on the absorbance …
Number of citations: 0 www.sciencedirect.com
Z Alijani, J Amini, M Ashengroph… - … and Molecular Plant …, 2020 - Elsevier
A novel endophytic bacterium, designated strain UN1512, was isolated from strawberry leaves, and its antifungal activity against Colletotrichum nymphaeae was estimated under in vitro…
Number of citations: 20 www.sciencedirect.com
LL Cheong - 2013 - dspace.mit.edu
The progress of large-area 2D- and 3D-photonic crystals (PCs) at optical and near infra-red frequencies has been limited by fabrication challenges. Periodic nanostructures must be …
Number of citations: 2 dspace.mit.edu

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